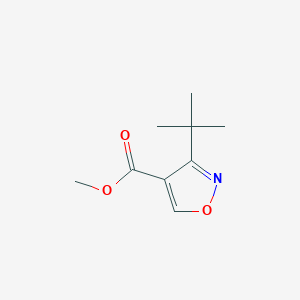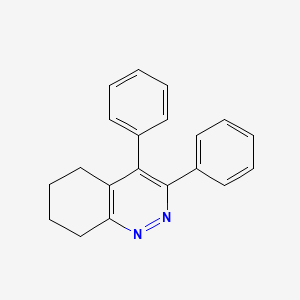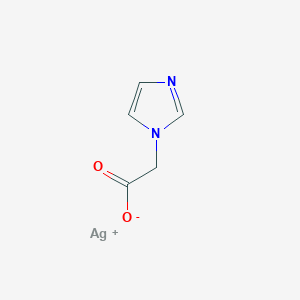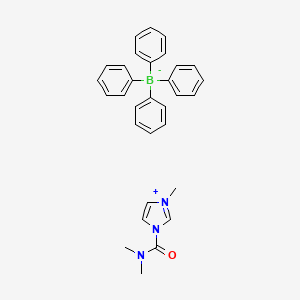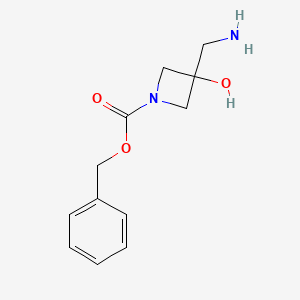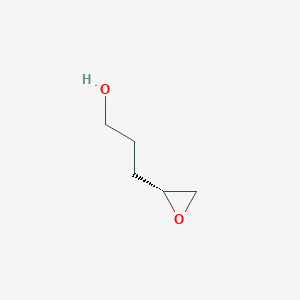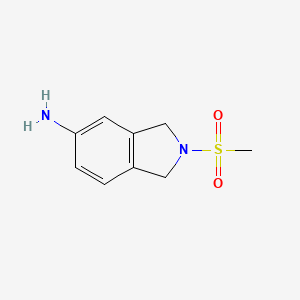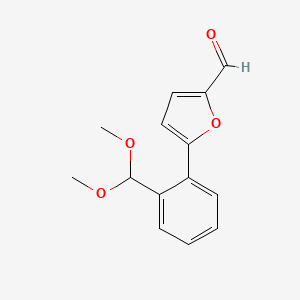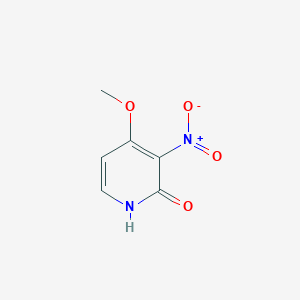
2,2-Dimethyl-1-methylene-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-methylene-1,2,3,4-tetrahydronaphthalene is a hydrocarbon compound that belongs to the class of tetrahydronaphthalenes It is characterized by its unique structure, which includes a methylene group and two methyl groups attached to a tetrahydronaphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-methylene-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. This process typically employs nickel catalysts under high-pressure hydrogenation conditions . Another method involves the intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-1-methylene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts is often used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted tetrahydronaphthalenes, ketones, alcohols, and fully saturated hydrocarbons .
Applications De Recherche Scientifique
2,2-Dimethyl-1-methylene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-1-methylene-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with molecular targets and pathways. Its structure allows it to participate in various chemical reactions, influencing biological pathways and chemical processes. The methylene and methyl groups play a crucial role in its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene with similar structural features.
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with two methyl groups but differing in the position of the methylene group.
4-Isopropyl-6-methyl-1-methylene-1,2,3,4-tetrahydronaphthalene: A compound with additional isopropyl and methyl groups.
Uniqueness: 2,2-Dimethyl-1-methylene-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C13H16 |
|---|---|
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
3,3-dimethyl-4-methylidene-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H16/c1-10-12-7-5-4-6-11(12)8-9-13(10,2)3/h4-7H,1,8-9H2,2-3H3 |
Clé InChI |
PQQDFTSLEZUIQD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=CC=CC=C2C1=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



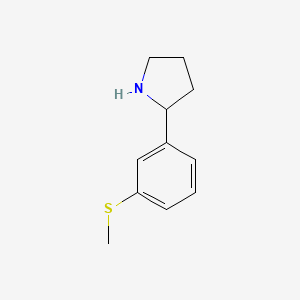
![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile](/img/structure/B11763862.png)
